molecular formula C10H14O3 B1590195 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 37503-42-7

2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B1590195
CAS No.: 37503-42-7
M. Wt: 182.22 g/mol
InChI Key: PHSXOZKMZYKHLY-UHFFFAOYSA-N
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Description

2-Hydroxyethyl bicyclo[221]hept-5-ene-2-carboxylate is a chemical compound with the molecular formula C10H14O3 It is a derivative of norbornene, a bicyclic hydrocarbon, and contains a hydroxyethyl group and a carboxylate group

Scientific Research Applications

2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the reaction of norbornene derivatives with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Starting Material: Norbornene derivative

    Reagent: Ethylene oxide

    Conditions: The reaction is typically conducted in the presence of a catalyst such as a Lewis acid (e.g., boron trifluoride) at a temperature range of 0-50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The double bond in the norbornene ring can be reduced to form a saturated bicyclic compound.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-carboxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate.

    Reduction: Formation of 2-hydroxyethyl bicyclo[2.2.1]heptane-2-carboxylate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl bicyclo[2.2.1]heptane-2-carboxylate: A saturated analog with similar functional groups but lacking the double bond.

    2-Methyl-bicyclo[2.2.1]hept-5-ene-2-carboxylate: A methyl-substituted derivative with different steric and electronic properties.

    7-Hydroxymethyl-7-methylsulfanyl-bicyclo[2.2.1]hept-5-en-2-one: A compound with additional functional groups that provide different reactivity.

Uniqueness

2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its combination of a hydroxyethyl group and a carboxylate group on a norbornene scaffold. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-3-4-13-10(12)9-6-7-1-2-8(9)5-7/h1-2,7-9,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSXOZKMZYKHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476228
Record name 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37503-42-7
Record name 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cyclopentadiene of Formula VI and 2-hydroxyethylacrylate of the following formula VII were dissolved at a same rate in ether or tetrahydrofuran. Thereafter, this was reacted at a temperature of about -30 to 60° C. for 24 hours. Thereafter, the solvent was removed by use of a rotary evaporator and the residues were distilled in vacuo to give 2-hydroxyethyl 5-norbornene-2-carboxylate of the following formula VIII which was in an endo- and exo-mixture. ##STR5##
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Synthesis routes and methods II

Procedure details

About 66 g of cyclopentadiene is dissolved in about 500 g of tetrahydrofuran (THF). To the resulting mixture was added 130 g of 2-hydroxyethyl acrylate, and the reaction mixture was stirred at −30° C. for 10 hours. The solvent was removed by distillation through a rotary distiller. The title compound was obtained by distillation under reduced pressure (yield: 85%).
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66 g
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130 g
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85%

Synthesis routes and methods III

Procedure details

Cyclopentadiene (66 g) and 140 g of 2-hydroxyethyl acrylate were dissolved in 500 g of THF solvent. After the reaction at 30° C. for 24 hours, the solvent was removed by rotary evaporator. The residue was distilled under reduced pressure to obtain 148 g of 2-hydroxyethyl 5-norbornene-carboxylate as a mixture of endo and exo (yield: 72%). NMR spectral data of the resulting compound (21) is shown in FIG. 4.
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66 g
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140 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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